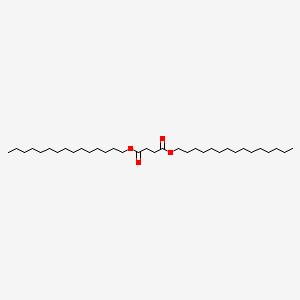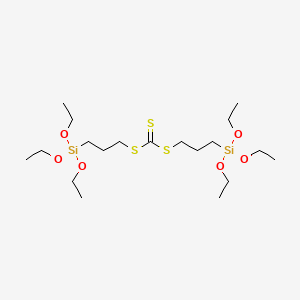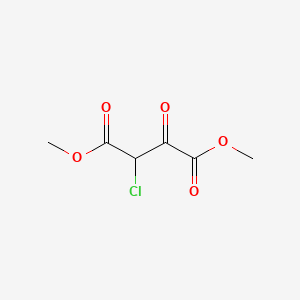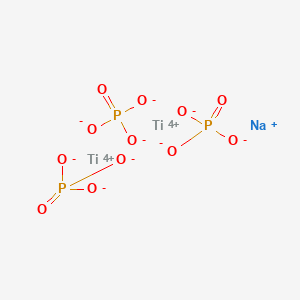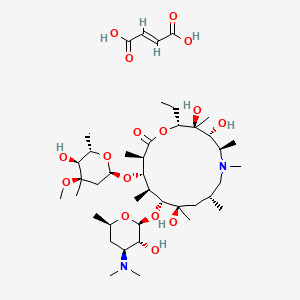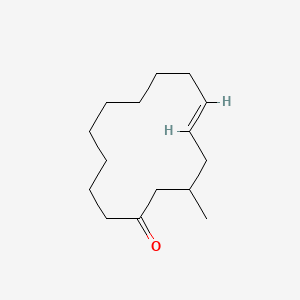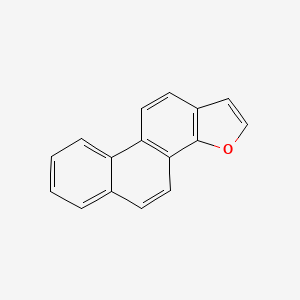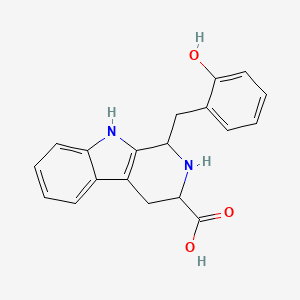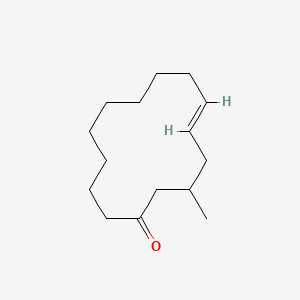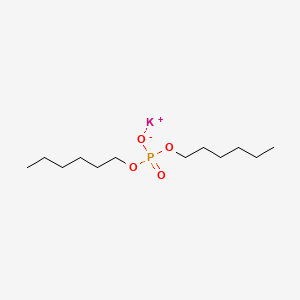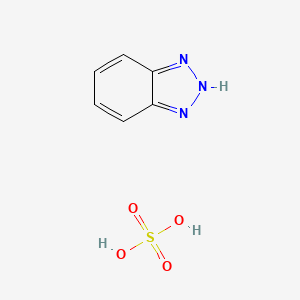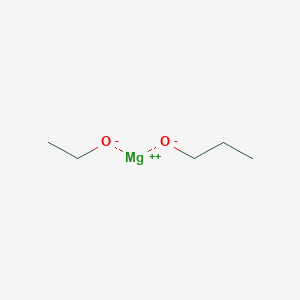
Ethoxypropoxymagnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxypropoxymagnesium is an organomagnesium compound with the molecular formula C5H12MgO2. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is characterized by the presence of both ethoxy and propoxy groups attached to the magnesium atom, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethoxypropoxymagnesium can be synthesized through the reaction of magnesium with a mixture of ethyl and propyl halides in the presence of an ether solvent. The general reaction is as follows:
Mg+C2H5Br+C3H7Br→C2H5MgBr+C3H7MgBr
The reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The resulting mixture contains this compound along with other Grignard reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with a mixture of ethyl and propyl halides. The reaction is conducted under controlled temperatures and pressures to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxypropoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Reduction Reactions: Reduces certain organic compounds to their corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically used in ether solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from reduction reactions.
Substituted Organic Compounds: Formed from substitution reactions with halides.
Aplicaciones Científicas De Investigación
Ethoxypropoxymagnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization processes.
Mecanismo De Acción
The mechanism of action of ethoxypropoxymagnesium involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with similar reactivity but different alkyl groups.
Phenylmagnesium Bromide: Contains a phenyl group instead of ethoxy and propoxy groups.
Isopropylmagnesium Chloride: Similar in structure but with isopropyl groups.
Uniqueness
Ethoxypropoxymagnesium is unique due to the presence of both ethoxy and propoxy groups, which provide it with distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reaction pathways compared to other Grignard reagents.
Propiedades
Número CAS |
94159-65-6 |
|---|---|
Fórmula molecular |
C5H12MgO2 |
Peso molecular |
128.45 g/mol |
Nombre IUPAC |
magnesium;ethanolate;propan-1-olate |
InChI |
InChI=1S/C3H7O.C2H5O.Mg/c1-2-3-4;1-2-3;/h2-3H2,1H3;2H2,1H3;/q2*-1;+2 |
Clave InChI |
CCLBJCVPJCHEQD-UHFFFAOYSA-N |
SMILES canónico |
CCC[O-].CC[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


